molecular formula C11H16ClN5O2 B1296127 2-Chloro-4,6-dimorpholino-1,3,5-triazine CAS No. 7597-22-0

2-Chloro-4,6-dimorpholino-1,3,5-triazine

Cat. No. B1296127
CAS RN: 7597-22-0
M. Wt: 285.73 g/mol
InChI Key: WYCCBNGHFYBVOM-UHFFFAOYSA-N
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Patent
US08921361B2

Procedure details

Cyanuric chloride (1.00 g, 5.42 mmol, 1.0 eq.) was dissolved in DMF (5 ml) and morpholine (2.11 ml, 24.4 mmol, 4.5 eq.) was slowly added into reaction mixture at 0° C., stirred for 20 minutes at the same temperature, poured to water and colorless precipitate was filtered, washed with hexane and diethyl ether and dried to provide the title compound as a colorless solid (860 mg, 56%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.[OH2:16]>CN(C=O)C>[Cl:3][C:2]1[N:1]=[C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[N:7]=[C:5]([N:10]2[CH2:15][CH2:14][O:16][CH2:12][CH2:11]2)[N:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.11 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with hexane and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)N1CCOCC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.